molecular formula C7H11NO<br>C6H11-N=C=O<br>C7H11NO B146478 Cyclohexyl isocyanate CAS No. 3173-53-3

Cyclohexyl isocyanate

Cat. No. B146478
CAS RN: 3173-53-3
M. Wt: 125.17 g/mol
InChI Key: KQWGXHWJMSMDJJ-UHFFFAOYSA-N
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Patent
US06126860

Procedure details

To a mixture of 236 g of HMDI with 25.0 g of cyclohexyl isocyanate (referred to hereinafter as CHI) was added 2.60 g of the carbodiimidization catalyst, and they were subjected to a reaction at 185° C. for 19 hours while nitrogen was bubbled thereinto, to obtain a carbodiimide resulting from HMDI and CHI (degree of polymerization=10).
Name
Quantity
236 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
carbodiimidization catalyst
Quantity
2.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:8][CH2:9][N:10]=[C:11]=[O:12])[CH2:2][CH2:3][CH2:4][N:5]=[C:6]=[O:7].[CH:13]1([N:19]=[C:20]=[O:21])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>>[NH:19]=[C:11]=[NH:10].[CH2:1]([CH2:8][CH2:9][N:10]=[C:11]=[O:12])[CH2:2][CH2:3][CH2:4][N:5]=[C:6]=[O:7].[CH:13]1([N:19]=[C:20]=[O:21])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
236 g
Type
reactant
Smiles
C(CCCN=C=O)CCN=C=O
Name
Quantity
25 g
Type
reactant
Smiles
C1(CCCCC1)N=C=O
Step Two
Name
carbodiimidization catalyst
Quantity
2.6 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were subjected to a reaction at 185° C. for 19 hours while nitrogen
Duration
19 h
CUSTOM
Type
CUSTOM
Details
was bubbled

Outcomes

Product
Name
Type
product
Smiles
N=C=N
Name
Type
product
Smiles
C(CCCN=C=O)CCN=C=O
Name
Type
product
Smiles
C1(CCCCC1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06126860

Procedure details

To a mixture of 236 g of HMDI with 25.0 g of cyclohexyl isocyanate (referred to hereinafter as CHI) was added 2.60 g of the carbodiimidization catalyst, and they were subjected to a reaction at 185° C. for 19 hours while nitrogen was bubbled thereinto, to obtain a carbodiimide resulting from HMDI and CHI (degree of polymerization=10).
Name
Quantity
236 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
carbodiimidization catalyst
Quantity
2.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:8][CH2:9][N:10]=[C:11]=[O:12])[CH2:2][CH2:3][CH2:4][N:5]=[C:6]=[O:7].[CH:13]1([N:19]=[C:20]=[O:21])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>>[NH:19]=[C:11]=[NH:10].[CH2:1]([CH2:8][CH2:9][N:10]=[C:11]=[O:12])[CH2:2][CH2:3][CH2:4][N:5]=[C:6]=[O:7].[CH:13]1([N:19]=[C:20]=[O:21])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
236 g
Type
reactant
Smiles
C(CCCN=C=O)CCN=C=O
Name
Quantity
25 g
Type
reactant
Smiles
C1(CCCCC1)N=C=O
Step Two
Name
carbodiimidization catalyst
Quantity
2.6 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were subjected to a reaction at 185° C. for 19 hours while nitrogen
Duration
19 h
CUSTOM
Type
CUSTOM
Details
was bubbled

Outcomes

Product
Name
Type
product
Smiles
N=C=N
Name
Type
product
Smiles
C(CCCN=C=O)CCN=C=O
Name
Type
product
Smiles
C1(CCCCC1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06126860

Procedure details

To a mixture of 236 g of HMDI with 25.0 g of cyclohexyl isocyanate (referred to hereinafter as CHI) was added 2.60 g of the carbodiimidization catalyst, and they were subjected to a reaction at 185° C. for 19 hours while nitrogen was bubbled thereinto, to obtain a carbodiimide resulting from HMDI and CHI (degree of polymerization=10).
Name
Quantity
236 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
carbodiimidization catalyst
Quantity
2.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:8][CH2:9][N:10]=[C:11]=[O:12])[CH2:2][CH2:3][CH2:4][N:5]=[C:6]=[O:7].[CH:13]1([N:19]=[C:20]=[O:21])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>>[NH:19]=[C:11]=[NH:10].[CH2:1]([CH2:8][CH2:9][N:10]=[C:11]=[O:12])[CH2:2][CH2:3][CH2:4][N:5]=[C:6]=[O:7].[CH:13]1([N:19]=[C:20]=[O:21])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
236 g
Type
reactant
Smiles
C(CCCN=C=O)CCN=C=O
Name
Quantity
25 g
Type
reactant
Smiles
C1(CCCCC1)N=C=O
Step Two
Name
carbodiimidization catalyst
Quantity
2.6 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were subjected to a reaction at 185° C. for 19 hours while nitrogen
Duration
19 h
CUSTOM
Type
CUSTOM
Details
was bubbled

Outcomes

Product
Name
Type
product
Smiles
N=C=N
Name
Type
product
Smiles
C(CCCN=C=O)CCN=C=O
Name
Type
product
Smiles
C1(CCCCC1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.